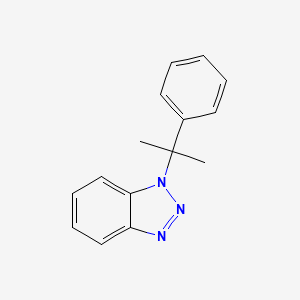

1-(2-Phenylpropan-2-yl)-1H-1,2,3-benzotriazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Phenylpropan-2-yl)-1H-1,2,3-benzotriazole is a compound that belongs to the benzotriazole family, known for its versatile applications in various fields. Benzotriazole derivatives are widely recognized for their stability and ability to undergo numerous transformations, making them valuable in synthetic organic chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylpropan-2-yl)-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with 2-phenylpropan-2-yl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Phenylpropan-2-yl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding benzotriazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed: The major products formed from these reactions include oxidized benzotriazole derivatives, reduced benzotriazole compounds, and substituted benzotriazole derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The medicinal applications of 1-(2-Phenylpropan-2-yl)-1H-1,2,3-benzotriazole primarily revolve around its biological activities. Research has indicated that benzotriazole derivatives exhibit antimicrobial properties. For instance, various studies have demonstrated that compounds within this class possess significant antibacterial and antifungal activities.

Antimicrobial Activity

- In vitro Studies : A series of benzotriazole derivatives were synthesized and screened for their antimicrobial properties. Notably, compounds demonstrated activity against both Gram-positive and Gram-negative bacteria, with some showing efficacy comparable to standard antibiotics .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Moderate antibacterial | |

| N-acyl-benzotriazoles | Bactericidal | |

| Chlorosubstituted benzotriazoles | Antifungal |

Antiparasitic Properties

Research has also highlighted the potential of benzotriazole derivatives as antiparasitic agents. For example, certain derivatives showed effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. The compounds exhibited dose-dependent activity against both epimastigote and trypomastigote forms of the parasite .

Materials Science

Benzotriazoles are widely used as UV stabilizers in polymers and coatings due to their ability to absorb UV radiation and prevent degradation. The compound this compound can be incorporated into various materials to enhance their stability and longevity.

UV Absorption

Benzotriazoles are recognized for their high absorptive capacity in the UV spectrum, making them ideal candidates for protecting plastics and coatings from UV-induced damage. This application is crucial in extending the lifespan of materials used in outdoor environments .

Environmental Applications

The environmental impact of chemical compounds is an area of growing concern. Benzotriazoles have been studied for their potential as pollutants in water systems due to their widespread use in industrial applications.

Biodegradation Studies

Research has focused on the biodegradability of benzotriazoles in aquatic environments. Studies indicate that while some derivatives may persist in the environment, others can undergo microbial degradation, reducing their ecological footprint .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

- Synthesis and Biological Evaluation : A study synthesized multiple derivatives of benzotriazoles and evaluated their biological activities against various pathogens. The findings revealed that modifications to the benzotriazole structure significantly influenced their antimicrobial potency .

- Material Stability Testing : Research conducted on polymer blends containing benzotriazole additives showed improved resistance to UV degradation compared to untreated samples. This highlights the practical implications of incorporating such compounds into commercial products .

- Environmental Impact Assessment : Investigations into the persistence of benzotriazoles in wastewater treatment plants indicated that while some compounds are effectively removed during treatment processes, others may accumulate in sediments .

Mecanismo De Acción

The mechanism of action of 1-(2-Phenylpropan-2-yl)-1H-1,2,3-benzotriazole involves its ability to act as a nucleophile or electrophile in various chemical reactions. The benzotriazole moiety can stabilize negative charges and radicals, making it a versatile intermediate in organic synthesis. The compound can interact with molecular targets through hydrogen bonding and π-π interactions, influencing various biochemical pathways .

Comparación Con Compuestos Similares

- 1-(2-Phenylpropan-2-yl)-1H-1,2,3-benzotriazole

- 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol

Comparison: this compound stands out due to its unique combination of stability and reactivity. Unlike other benzotriazole derivatives, it offers a balance between ease of synthesis and versatility in chemical reactions. Its ability to undergo multiple transformations while maintaining stability makes it a valuable compound in various applications .

Actividad Biológica

1-(2-Phenylpropan-2-yl)-1H-1,2,3-benzotriazole is a compound belonging to the benzotriazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C15H13N3

- Molecular Weight : 239.28 g/mol

- IUPAC Name : this compound

The structure features a benzotriazole moiety linked to a phenylpropan-2-yl group, which contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that benzotriazoles exhibit antimicrobial properties. A study highlighted the antibacterial activity of various benzotriazole derivatives against strains such as Escherichia coli and Staphylococcus aureus. The presence of bulky hydrophobic groups in the structure enhances this activity .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(2-Phenylpropan-2-yl)-1H-benzotriazole | E. coli | 50 μg/mL |

| 4'-((1H-benzotriazol-1-yl)methyl)-biphenyl | S. aureus | 25 μg/mL |

| 1-(6-methylbenzo[d][1,3]dioxol-5-yl)methyl)-benzotriazole | Bacillus subtilis | 10 μg/mL |

Anti-inflammatory Effects

Benzotriazoles have also been studied for their anti-inflammatory properties. Compounds similar to 1-(2-Phenylpropan-2-yl)-1H-benzotriazole demonstrated significant inhibition of inflammatory mediators in vitro. For instance, a derivative showed a reduction in nitric oxide production in macrophages stimulated with lipopolysaccharides .

Antiparasitic Activity

Recent studies have explored the antiparasitic effects of benzotriazole derivatives. One notable study tested N-benzenesulfonylbenzotriazole against Trypanosoma cruzi, showing promising results with a dose-dependent inhibitory effect on parasite growth . Although specific data for 1-(2-Phenylpropan-2-yl)-1H-benzotriazole is limited, its structural similarities suggest potential effectiveness.

Case Study 1: Antibacterial Screening

In a screening of various benzotriazoles for antibacterial activity, compounds were tested against multiple bacterial strains. The study found that modifications in the phenyl ring significantly affected antibacterial potency. Specifically, compounds with electron-withdrawing groups demonstrated enhanced activity against gram-positive bacteria .

Case Study 2: Anti-inflammatory Mechanisms

A study investigating the anti-inflammatory mechanisms of benzotriazoles indicated that these compounds could inhibit the NF-kB signaling pathway, leading to reduced expression of pro-inflammatory cytokines. This suggests that 1-(2-Phenylpropan-2-yl)-1H-benzotriazole may also exert similar effects .

Propiedades

IUPAC Name |

1-(2-phenylpropan-2-yl)benzotriazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c1-15(2,12-8-4-3-5-9-12)18-14-11-7-6-10-13(14)16-17-18/h3-11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKBRTAFOBLFEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)N2C3=CC=CC=C3N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.